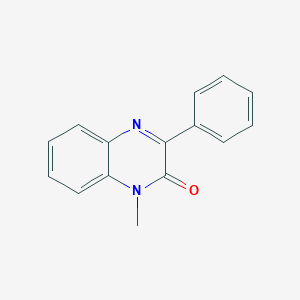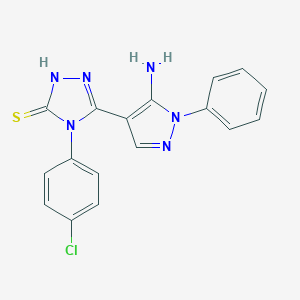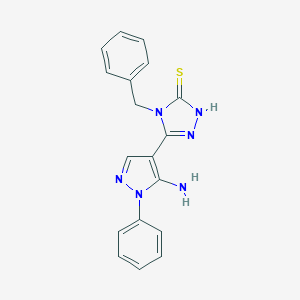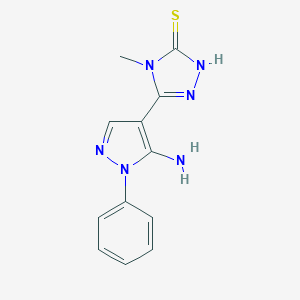
1-methyl-3-phenyl-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-phenyl-2(1H)-quinoxalinone, also known as MPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique structure that makes it highly attractive for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. 1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which are implicated in the development of many chronic diseases. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-phenyl-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, 1-methyl-3-phenyl-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 1-methyl-3-phenyl-2(1H)-quinoxalinone has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-phenyl-2(1H)-quinoxalinone. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to better understand the mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone, which may lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone to improve its purity and yield.
Synthesemethoden
The synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method has been optimized to yield high purity 1-methyl-3-phenyl-2(1H)-quinoxalinone with good yields.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-phenyl-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-methyl-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
XWBFKTDOMCTTDQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)




![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)